2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol
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Overview
Description
2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol is a chemical compound with the molecular formula C6H11N3O It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds such as n-[2-(5-methyl-4h-1,2,4-triazol-3-yl)phenyl]-7h-pyrrolo[2,3-d]pyrimidin-4-amine have been found to interact withRAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, and survival.
Mode of Action
It is known that triazole derivatives can formhydrogen bonds with different targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Compounds with similar structures have been studied for their potential as anticancer agents , suggesting that they may interact with pathways related to cell growth and proliferation.
Pharmacokinetics
It is known that the presence of the triazole ring in a compound can improve its pharmacokinetic properties .
Result of Action
Similar compounds have shown promising cytotoxic activity against certain cancer cell lines , suggesting that they may induce cell death or inhibit cell proliferation.
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies
Cellular Effects
Some triazole derivatives have shown promising cytotoxic activity against various cancer cell lines
Molecular Mechanism
Some triazole derivatives have been found to bind to the colchicine binding site of the tubulin , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol typically involves the reaction of 5-methyl-1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the use of propylene oxide as the alkylating agent under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the epoxide ring of propylene oxide, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Formation of 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-one.
Reduction: Formation of 2-(5-methyl-1,2-dihydro-1,2,4-triazol-3-yl)propan-2-ol.
Substitution: Formation of 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-yl halides or amines.
Scientific Research Applications
2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Derivatives of this compound have shown potential as antifungal, antibacterial, and anticancer agents.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1,2,4-Triazole: The parent compound, which lacks the alkyl and hydroxyl substituents.
5-Methyl-1H-1,2,4-triazole: Similar structure but without the propan-2-ol group.
2-(1H-1,2,4-triazol-3-yl)ethanol: A related compound with an ethyl group instead of a propyl group.
Uniqueness: 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol is unique due to the presence of both a methyl group on the triazole ring and a hydroxyl group on the propyl chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4-7-5(9-8-4)6(2,3)10/h10H,1-3H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSNMUVZDZUQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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